2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole typically involves the condensation reaction of o-phenylenediamine with benzyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-Benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Benzyl-1H-benzo[d]imidazole: Lacks the phenylsulfonyl group but shares the benzimidazole core structure.
1-Phenylsulfonyl-1H-benzo[d]imidazole: Similar structure but without the benzyl group.
2-Phenyl-1H-benzo[d]imidazole: Another benzimidazole derivative with a phenyl group at the 2-position.
Uniqueness: 2-Benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzyl and phenylsulfonyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its ability to interact with various biological targets and increases its potential as a therapeutic agent .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-benzylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-25(24,17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)21-20(22)15-16-9-3-1-4-10-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBWAKFILDTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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